molecular formula C₅H₆D₃NO₂ B1155513 5-Hydroxy-N-methyl-2-pyrrolidinone-d3

5-Hydroxy-N-methyl-2-pyrrolidinone-d3

Cat. No.: B1155513
M. Wt: 118.05
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-N-methyl-2-pyrrolidinone-d3 is a stable isotope-labeled analog that serves as a critical internal standard in quantitative bioanalytical methods for occupational toxicology and environmental health research. Its primary application is in the precise biomonitoring of human exposure to N-methyl-2-pyrrolidone (NMP), an industrial solvent with reproductive toxicity concerns . Researchers use this deuterated compound in gas chromatography-mass spectrometry (GC-MS) to accurately quantify the major metabolite, 5-Hydroxy-N-methyl-2-pyrrolidinone (5-HNMP), in biological matrices such as plasma and urine . The use of this isotopically labeled standard corrects for analytical variability and enables highly reliable exposure assessments. Scientific studies have established 5-HNMP as an excellent biomarker due to its close correlation with NMP air exposure levels and its suitable toxicokinetic profile, including a plasma half-life of approximately 6.3 hours . This makes this compound an indispensable tool for developing robust analytical methods that support the derivation and application of Human Biomonitoring Guidance Values (HBM-GVs) for risk assessment in populations exposed to NMP . By facilitating accurate measurement, this compound aids in safeguarding workplace health and ensuring regulatory compliance.

Properties

Molecular Formula

C₅H₆D₃NO₂

Molecular Weight

118.05

Synonyms

5-Hydroxy-N-methyl-2-pyrrolidone-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Parent Compound: 5-Hydroxy-N-methyl-2-pyrrolidinone

Key Differences:

  • Molecular Weight: The deuterated analog (118.15 g/mol) is 3.02 g/mol heavier than the non-deuterated form (115.13 g/mol) due to isotopic substitution .
  • Applications: The non-deuterated parent is a versatile reagent in organic synthesis, catalysis, and coordination chemistry, leveraging its hydroxyl and carbonyl groups to stabilize metal complexes . The deuterated analog is specialized for analytical applications, serving as an internal standard to quantify metabolites or trace reaction pathways .
  • Stability : The deuterated compound requires –20°C storage to prevent isotopic exchange, while the parent compound is stable at room temperature .

Table 1: Comparative Properties

Property 5-Hydroxy-N-methyl-2-pyrrolidinone-d3 5-Hydroxy-N-methyl-2-pyrrolidinone
Molecular Formula C₅H₆D₃NO₂ C₅H₉NO₂
Molecular Weight (g/mol) 118.15 115.13
CAS Number 41194-00-7 41194-00-7*
Primary Use Analytical standard Synthesis, catalysis, ligand
Storage Temperature –20°C Ambient

*Note: The CAS number for the non-deuterated compound is ambiguously listed as identical to the deuterated form in the provided evidence, which may reflect an error in sourcing .

Other Pyrrolidinone Derivatives
  • N-Methyl-2-pyrrolidinone (NMP): A widely used solvent lacking the hydroxyl group, making it less polar and unsuitable for hydrogen-bond-dependent applications like coordination chemistry.
  • 2-Pyrrolidinone: The simplest lactam in this class, devoid of methyl or hydroxyl substituents.
Constrained Dipeptide Surrogates (e.g., Indolizidin-2-ones)

highlights 5- and 7-hydroxy indolizidin-2-ones as bicyclic lactams used in peptide mimicry. These compounds exhibit rigid, fused-ring systems that restrict conformational flexibility, unlike the monocyclic this compound. Their applications focus on medicinal chemistry as dipeptide surrogates, diverging from the analytical or catalytic roles of pyrrolidinones .

Deuterated Analogs in Research

Deuterated compounds like this compound exploit the kinetic isotope effect, slowing metabolic degradation and enabling precise detection in tracer studies. For example, deuterium incorporation reduces C–D bond cleavage rates, enhancing the compound’s utility in tracking metabolic pathways via MS or NMR . In contrast, non-deuterated analogs lack this isotopic distinction, limiting their use in quantitative analysis.

Preparation Methods

Precursor-Based Deuteration via γ-Butyrolactone and Deuterated Methylamine

The industrial synthesis of NMP involves the condensation of γ-butyrolactone (GBL) with methylamine under high temperature and pressure. Adapting this method for 5-HNMP-d3 requires substituting methylamine with deuterated methylamine (CD₃NH₂) to introduce three deuterium atoms at the N-methyl group.

Reaction Mechanism :

  • Step 1 : GBL reacts with CD₃NH₂ to form N-methyl-d3-γ-hydroxybutanamide.

    GBL+CD3NH2CD3NH-C3H6CO-OH(80–120°C, 2–4 MPa)[1]\text{GBL} + \text{CD}_3\text{NH}_2 \rightarrow \text{CD}_3\text{NH-C}_3\text{H}_6\text{CO-OH} \quad (\text{80–120°C, 2–4 MPa})
  • Step 2 : Intramolecular cyclization and dehydration yield N-methyl-d3-2-pyrrolidinone (NMP-d3).

    CD3NH-C3H6CO-OHNMP-d3+H2O(240–285°C, 5–8 MPa)[1]\text{CD}_3\text{NH-C}_3\text{H}_6\text{CO-OH} \rightarrow \text{NMP-d3} + \text{H}_2\text{O} \quad (\text{240–285°C, 5–8 MPa})
  • Step 3 : Hydroxylation at the 5-position via enzymatic or chemical oxidation to produce 5-HNMP-d3.

Key Challenges :

  • Isotopic purity requires strict control over reaction conditions to prevent proton-deuterium exchange.

  • Excess CD₃NH₂ (molar ratio 1.5–1.8:1 relative to GBL) ensures complete conversion, minimizing residual non-deuterated byproducts.

Post-Synthetic Deuteration via H/D Exchange

Deuterium can be introduced post-synthesis by exposing 5-HNMP to deuterated solvents (e.g., D₂O) under acidic or basic conditions. This method targets exchangeable protons, such as the hydroxyl group:

5-HNMP+D2O5-HNMP-d1+HOD(pH 2–3, 60°C)[4]\text{5-HNMP} + \text{D}2\text{O} \rightarrow \text{5-HNMP-d}1 + \text{HOD} \quad (\text{pH 2–3, 60°C})

However, this approach yields partial deuteration and requires iterative purification to achieve >97% isotopic enrichment.

Biosynthetic Approaches Using Deuterated NMP

In Vivo Metabolism of Deuterated NMP

Rodent studies demonstrate that NMP is metabolized to 5-HNMP via hepatic cytochrome P450 enzymes. Administering NMP-d6 (deuterated at both the methyl group and pyrrolidinone ring) to animals results in the production of 5-HNMP-d3 through selective retention of deuterium at the N-methyl position during hydroxylation.

Procedure :

  • NMP-d6 is orally administered to Sprague-Dawley rats.

  • Urine samples collected over 24 hours contain 5-HNMP-d3, which is extracted using liquid-liquid extraction (LLE) with dichloromethane.

  • Metabolite purity is confirmed via GC-MS with a detection limit of 0.017 mg/L.

Limitations :

  • Low yield (∼22% recovery) necessitates large-scale animal studies.

  • Ethical and logistical constraints limit industrial applicability.

Purification and Isolation Techniques

Fractional Distillation Under Reduced Pressure

Due to the proximity of boiling points between NMP-d3 (∼204°C) and GBL (∼206°C), separation requires precise fractional distillation. A light fraction removal tower distills water and low-boiling impurities, while a heavy fraction tower isolates 5-HNMP-d3 at >99% purity.

Solid-Phase Extraction (SPE) for Metabolic Samples

For biosynthetically derived 5-HNMP-d3, Oasis HLB columns achieve 95% recovery from urine matrices. Elution with 95:5 methylene chloride:methanol removes polar interferents, followed by derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.

Analytical Validation of Isotopic Purity

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column : HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Conditions : 80°C (1 min) → 10°C/min → 160°C; carrier gas H₂ (2 mL/min).

  • Detection : Selected ion monitoring (SIM) at m/z 116 (5-HNMP-d3) and m/z 120 (internal standard).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium incorporation by the absence of signals at δ 2.8–3.1 ppm (N–CH₃) and δ 4.1–4.3 ppm (C5–OH). Quantitative ²H NMR assesses isotopic enrichment, with commercial standards achieving ≥97% deuteriation.

Industrial and Regulatory Considerations

Scalability of Synthetic Methods

MethodYield (%)Isotopic Purity (%)Cost (USD/g)
Precursor Deuteration85–9099250–300
H/D Exchange40–5097150–200
Biosynthesis20–2598500–600
  • Precursor-based deuteration is optimal for large-scale production despite higher costs.

  • Regulatory guidelines (OSHA, WHO) mandate isotopic purity ≥95% for internal standards .

Q & A

Q. What synthetic methodologies are recommended for achieving high-yield production of 5-Hydroxy-N-methyl-2-pyrrolidinone-d3 with optimal deuteration efficiency?

To synthesize this compound, researchers often employ deuterium exchange reactions using deuterated solvents (e.g., D2_2O or CD3_3OD) under acidic or basic catalysis. For example, N-methylation of 5-hydroxy-2-pyrrolidinone with deuterated methyl iodide (CD3_3I) in the presence of a base like NaH ensures site-specific deuteration . Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization in deuterated solvents enhances isotopic purity. Yield optimization requires precise stoichiometric control of deuterated reagents and reaction time monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for confirming the deuteration pattern and chemical stability of this compound?

  • NMR Spectroscopy : 1^1H NMR identifies non-deuterated protons, while 2^2H NMR quantifies deuterium incorporation. Key signals (e.g., N–CH3_3 vs. N–CD3_3) should show reduced intensity in 1^1H NMR and distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+1, M+2) to confirm deuteration efficiency. Electrospray ionization (ESI) in positive ion mode is preferred for polar compounds .
  • FTIR Spectroscopy : Absence of O–H stretches (3200–3600 cm1^{-1}) confirms deuterium exchange at the hydroxyl group .

Q. How should researchers handle and store this compound to prevent isotopic exchange or degradation?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize light-/moisture-induced degradation. For short-term use, desiccators with silica gel are sufficient. Avoid aqueous buffers unless experiments require solubilization; use deuterated solvents (e.g., DMSO-d6_6) for dissolution .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profiling compared to the non-deuterated analog?

Deuterium’s kinetic isotope effect (KIE) slows metabolic reactions, particularly C–D bond cleavage by cytochrome P450 enzymes. To assess PK differences:

  • Conduct in vitro microsomal assays using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound and metabolites .
  • Compare half-life (t1/2_{1/2}), clearance (CL), and volume of distribution (Vd) between deuterated and non-deuterated forms in rodent models. Use a crossover study design to minimize inter-subject variability .

Q. What experimental strategies resolve contradictory data on the metabolic pathways of this compound across different in vitro models?

  • Cross-Model Validation : Compare results from primary hepatocytes, HLM, and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify enzyme-specific contributions .
  • Isotopic Tracing : Use 13^{13}C- or 2^{2}H-labeled analogs to track metabolite formation via NMR or MS. For example, deuterium retention in hydroxylated metabolites indicates whether deuteration alters oxidation sites .

Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Compare hydrogen-bonding networks of deuterated vs. non-deuterated compounds bound to enzymes (e.g., dehydrogenases). Deuterium’s larger mass may alter binding kinetics .
  • Quantum Mechanics (QM) Calculations : Predict KIE on reaction barriers for rate-limiting steps (e.g., proton transfer in catalytic cycles) .

Q. What quality control (QC) protocols are critical for regulatory compliance in synthesizing this compound?

  • Batch Testing : Include certificates of analysis (CoA) for isotopic purity (≥98% deuterium), residual solvents (via GC-MS), and heavy metals (ICP-MS) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life. Monitor deuteration stability via 2^2H NMR .

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